molecular formula C18H18N2O6 B4298821 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid

3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid

Cat. No.: B4298821
M. Wt: 358.3 g/mol
InChI Key: FQYIHORYBQJLKG-UHFFFAOYSA-N
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Description

3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid is an organic compound that features both methoxy and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid typically involves multi-step organic reactions. One common method starts with the acylation of 4-methoxyphenylacetic acid using acetic anhydride to form the corresponding acylated product. This intermediate is then subjected to a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position of the phenyl ring. The final step involves the coupling of the acylated and nitrated intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and acylation steps, as well as the implementation of efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 3-{[(4-hydroxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid.

    Reduction: Formation of 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-aminophenyl)propanoic acid.

    Substitution: Formation of halogenated derivatives such as 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitro-4-chlorophenyl)propanoic acid.

Scientific Research Applications

3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and nitro groups can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-{[(4-methoxyphenyl)acetyl]amino}-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.

    3-{[(4-methoxyphenyl)acetyl]amino}-3-(2-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the ortho position.

    3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-chlorophenyl)propanoic acid: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The unique combination of methoxy and nitro groups in 3-{[(4-methoxyphenyl)acetyl]amino}-3-(3-nitrophenyl)propanoic acid imparts distinct chemical and biological properties. The position of the nitro group influences its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-[[2-(4-methoxyphenyl)acetyl]amino]-3-(3-nitrophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6/c1-26-15-7-5-12(6-8-15)9-17(21)19-16(11-18(22)23)13-3-2-4-14(10-13)20(24)25/h2-8,10,16H,9,11H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYIHORYBQJLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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